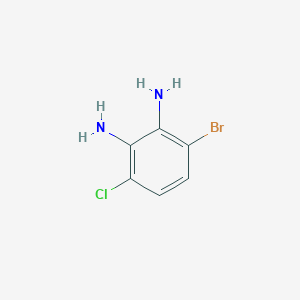

3-Bromo-6-chlorobenzene-1,2-diamine

Description

Contextualization within Aromatic Diamine Chemistry

Substituted benzene-1,2-diamines, also known as substituted o-phenylenediamines, are a significant class of organic compounds within the broader family of aromatic diamines. These molecules are characterized by a benzene (B151609) ring functionalized with two amino (-NH2) groups on adjacent carbon atoms (positions 1 and 2). The remaining positions on the aromatic ring can be occupied by a variety of substituents, which modulate the compound's chemical and physical properties.

Aromatic diamines are fundamental building blocks in organic chemistry, with isomers such as m-phenylenediamine (B132917) and p-phenylenediamine (B122844) also playing crucial roles. However, the ortho-arrangement of the amino groups in benzene-1,2-diamines imparts unique reactivity, making them particularly valuable as precursors in the synthesis of a wide range of heterocyclic compounds. The nucleophilicity of the amino groups is a key feature, allowing them to participate in various chemical transformations. The nature and position of other substituents on the benzene ring can influence the basicity and reactivity of the amino groups through electronic and steric effects.

Significance of o-Phenylenediamine (B120857) Frameworks in Organic Synthesis and Materials Science

The o-phenylenediamine (OPD) framework is a privileged scaffold in both organic synthesis and materials science due to its ability to readily undergo condensation reactions. arctomsci.com This reactivity is exploited in the synthesis of numerous important heterocyclic systems.

In Organic Synthesis:

Heterocycle Formation: OPD and its substituted derivatives are cornerstone reagents for creating fused heterocyclic compounds. The reaction with 1,2-dicarbonyl compounds, such as glyoxals and benzils, yields quinoxalines, a class of compounds with diverse pharmacological applications. nih.govtsijournals.com Similarly, condensation with carboxylic acids, aldehydes, or their derivatives leads to the formation of benzimidazoles. nih.gov These benzimidazole (B57391) structures are present in a number of commercial herbicides and pharmaceuticals. arctomsci.com

Reagent for Chemical Analysis: o-Phenylenediamine has been utilized as a reagent for the identification of aliphatic acids through their conversion to crystalline 2-alkylbenzimidazoles. ambeed.com

Medicinal Chemistry: The OPD moiety is a key pharmacophore in the design of novel therapeutic agents. For instance, it is a crucial component of ferrostatins, which are known inhibitors of ferroptosis, a type of regulated cell death implicated in neurodegenerative diseases. nih.gov Halogenated derivatives, in particular, are used to synthesize analogues of bioactive molecules like Benzo-1H-triazole, which are investigated as potential protein kinase inhibitors. chemicalbook.comchemicalbook.com

In Materials Science:

Polymer Synthesis: o-Phenylenediamines can be polymerized through oxidative processes to form poly(phenylenediamine)s. These polymers possess interesting electronic properties and have been explored for applications in conducting materials and sensors.

Pigments and Dyes: The condensation reactions of OPD derivatives are used to produce a variety of dyes and pigments. The resulting heterocyclic structures often have extended conjugated π-systems, which are responsible for their color.

Corrosion Inhibition: Certain heterocyclic compounds derived from OPD, such as benzotriazole (B28993), are effective corrosion inhibitors for various metals. arctomsci.com

Nanomaterials: The oxidation of o-phenylenediamine is a common reaction used in colorimetric assays, often catalyzed by nanomaterials, to detect various analytes. sapub.orgsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chlorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKDPCHKJRWRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 6 Chlorobenzene 1,2 Diamine

Reactivity of Amine Functional Groups

The two amine groups in 3-bromo-6-chlorobenzene-1,2-diamine are nucleophilic and readily participate in a variety of chemical reactions.

Condensation Reactions

The adjacent amine groups of this compound can undergo condensation reactions with 1,2-dicarbonyl compounds to form heterocyclic structures. A notable example is the reaction with cinnamils in acetic acid to produce quinoxaline (B1680401) derivatives. nih.gov This type of reaction is a common method for synthesizing quinoxalines. nih.govnih.gov For instance, the condensation of a 1,2-phenylenediamine derivative with a cinnamyl compound in refluxing acetic acid is a known pathway to quinoxalines. nih.gov

The general mechanism for quinoxaline synthesis involves the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov In the case of this compound, this would lead to the formation of bromo- and chloro-substituted quinoxalines.

Another important condensation reaction is the formation of benzimidazoles. The reaction of o-phenylenediamines with various reagents can lead to the formation of the benzimidazole (B57391) ring system. nih.govnih.gov For example, the cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole is a step in the synthesis of 2-halo-5,6-dichlorobenzimidazoles. google.com A similar strategy could be employed with this compound to yield the corresponding substituted benzimidazoles.

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Ref. |

|---|---|---|---|

| This compound | 1,2-Dicarbonyl Compound (e.g., Cinnamils) | Substituted Quinoxaline | nih.gov |

Acylation and Alkylation Reactions

The amine groups of this compound can be acylated or alkylated. Acylation typically involves the reaction with acyl halides or anhydrides in the presence of a base. masterorganicchemistry.com This reaction would lead to the formation of N-acylated derivatives.

Alkylation introduces alkyl groups onto the nitrogen atoms. For example, N-substituted benzimidazole derivatives can be synthesized by reacting the benzimidazole ring with alkyl halides, such as allyl bromide. nih.gov

Amination and C-N Bond Coupling Processes

The amine groups can also participate in C-N bond coupling reactions. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. nih.govnih.govresearchgate.net While these reactions typically involve the coupling of an aryl halide with an amine, the amine groups of this compound could potentially act as the nucleophile in such a reaction.

Reactivity of Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms on the aromatic ring are susceptible to substitution, particularly through nucleophilic aromatic substitution and Sandmeyer-type reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a key reaction for aryl halides. nih.govyoutube.comyoutube.comlibretexts.orglibretexts.org In this reaction, a nucleophile replaces a leaving group (in this case, bromide or chloride) on the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack. libretexts.org The two amine groups on this compound are electron-donating, which would generally deactivate the ring towards S_NAr. However, under forcing conditions or with highly reactive nucleophiles, substitution may still occur.

The generally accepted mechanism for S_NAr involves a two-step addition-elimination process, proceeding through a negatively charged intermediate called a Meisenheimer complex. libretexts.org

Sandmeyer-Type Transformations

The Sandmeyer reaction is a versatile method for converting an aryl amine into an aryl halide or other functional groups via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is catalyzed by copper(I) salts. wikipedia.orgnih.gov

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. learncbse.in

Displacement: The diazonium group is then replaced by a nucleophile, such as a halide, cyanide, or hydroxyl group, in the presence of a copper(I) catalyst. wikipedia.orgorganic-chemistry.org

For this compound, one or both of the amine groups could be converted to diazonium salts and subsequently replaced. This would allow for the introduction of a wide range of substituents at the positions of the original amine groups. Sandmeyer-type reactions have been used to synthesize a variety of halogenated aromatic compounds. nih.govpku.edu.cn

Table 2: Potential Sandmeyer-Type Reactions

| Starting Material | Reagents | Potential Product | Ref. |

|---|---|---|---|

| This compound | 1. NaNO₂, HCl/HBr2. CuCl/CuBr | Dihalo-substituted benzene (B151609) | wikipedia.orgnih.gov |

| This compound | 1. NaNO₂, H₂SO₄2. H₂O, heat | Dihydroxy-substituted benzene | wikipedia.orgorganic-chemistry.org |

Ullmann-Type Coupling Reactions for Biaryl Formation

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a copper-catalyzed coupling of two aryl halides to form a biaryl. wikipedia.org This reaction is a fundamental tool in organic synthesis with wide applications in the creation of natural products, pharmaceuticals, and advanced materials. wikipedia.org The classic Ullmann reaction for synthesizing symmetric biaryls involves the copper-catalyzed coupling of an aryl halide at high temperatures. organic-chemistry.org A variation, the Ullmann-type reaction or Ullmann condensation, involves the copper-promoted reaction of aryl halides with various nucleophiles, such as phenols and amines, to form C-O, C-S, C-N, and C-C bonds. wikipedia.org

The mechanism of the Ullmann reaction has been a subject of extensive study. It is generally accepted that the reaction does not proceed through a radical intermediate. Instead, it likely involves the formation of an organocopper compound (RCuX) that then reacts with another aryl reactant in a nucleophilic aromatic substitution. wikipedia.org The process is thought to begin with the formation of an active copper(I) species, which undergoes oxidative addition with an aryl halide. Subsequent reductive elimination results in the formation of the new aryl-aryl carbon bond. organic-chemistry.org While palladium and nickel catalysts have been developed for similar couplings, copper-based systems have seen a resurgence due to their unique advantages. wikipedia.orge-century.us

In the context of this compound, both the bromo and chloro substituents can potentially participate in Ullmann coupling. Generally, aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.org Therefore, the bromo group at position 3 would be expected to be more reactive than the chloro group at position 6. The reaction is typically promoted by stoichiometric or greater amounts of copper and often requires high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene (B124822), or dimethylformamide (DMF) at temperatures exceeding 210 °C. wikipedia.org The presence of electron-withdrawing groups on the aryl halide can activate the substrate towards coupling. wikipedia.org

Table 1: General Conditions for Ullmann-Type Biaryl Coupling

| Parameter | Typical Conditions |

| Catalyst | Copper (powder, Cu(I) salts like CuI) wikipedia.orgnih.gov |

| Ligand | Picolinic acid, phenanthroline, diamines wikipedia.orgnih.gov |

| Solvent | DMSO, NMP, DMF, Pyridine (B92270) wikipedia.orgnih.gov |

| Base | K₃PO₄, Cs₂CO₃, KOH wikipedia.orgnih.gov |

| Temperature | 125-300 °C (classic), milder with modern catalysts nih.gov |

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of EAS are governed by the substituents already present on the ring. In this compound, the benzene ring is substituted with two strongly activating amino (-NH₂) groups and two deactivating but ortho-, para-directing halogen (-Br, -Cl) groups.

The amino groups are powerful activating groups due to the lone pair of electrons on the nitrogen, which can be donated to the ring through resonance, stabilizing the arenium ion intermediate. masterorganicchemistry.com They are ortho- and para-directing. The halogen atoms are deactivating due to their inductive electron-withdrawing effect but are also ortho-, para-directing because of their ability to donate a lone pair through resonance. In a competition between these effects, the strong activating effect of the amino groups dominates the directing effects.

The available positions for substitution on the this compound ring are C4 and C5.

Position 4: Ortho to the amino group at C3 and meta to the amino group at C6. It is also para to the bromo group and meta to the chloro group.

Position 5: Ortho to the amino group at C6 and meta to the amino group at C3. It is also para to the chloro group and meta to the bromo group.

Given the strong activating and directing influence of the amino groups, electrophilic substitution is expected to occur at positions 4 and 5. The precise outcome would depend on the specific electrophile and reaction conditions.

Nitration: Nitration involves the introduction of a nitro (-NO₂) group using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. rsc.org Direct nitration of highly activated rings like phenols and anilines can be vigorous and lead to oxidation and the formation of multiple products. masterorganicchemistry.com For a substrate like this compound, milder nitrating conditions would be necessary. Often, the amino groups are first protected, for example by acetylation, to moderate their activating effect and prevent side reactions. masterorganicchemistry.com The resulting acetanilide (B955) is still an ortho-, para-director but is less prone to over-reaction. masterorganicchemistry.com After nitration, the acetyl groups can be removed by hydrolysis.

Halogenation: Halogenation introduces a halogen atom onto the ring. Due to the high reactivity of the diamine-substituted ring, halogenation with chlorine or bromine can likely proceed without a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com For example, treatment with bromine water often leads to polybromination in highly activated systems like phenol. nih.gov To achieve mono-halogenation, less polar solvents and controlled temperatures are typically employed. nih.gov In a related compound, 4-chloro-o-phenylenediamine, use as a hair-dye component has been patented, indicating its reactivity towards oxidative coupling reactions. nih.gov A method for synthesizing 4-bromo-o-phenylenediamine involves the bromination of o-phenylenediamine after protecting the amino groups as amides, using sodium bromide and hydrogen peroxide as the brominating agent. google.com This suggests a viable route for the further halogenation of this compound, likely at the C4 or C5 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile (E⁺) | Reagents | Predicted Major Product(s) |

| NO₂⁺ | HNO₃ / H₂SO₄ (with protection) | 4-Nitro-3-bromo-6-chlorobenzene-1,2-diamine and/or 5-Nitro-3-bromo-6-chlorobenzene-1,2-diamine |

| Br⁺ | Br₂ in a non-polar solvent | 4,5-Dibromo-3-chloro-benzene-1,2-diamine |

| Cl⁺ | Cl₂ in a non-polar solvent | 4,5-Dichloro-3-bromo-benzene-1,2-diamine |

Oxidation and Reduction Chemistry

The chemical behavior of this compound is significantly influenced by the presence of the two adjacent amino groups, which are susceptible to oxidation. Conversely, the synthesis of this compound would likely involve a reduction step from a corresponding dinitro precursor.

Oxidation: o-Phenylenediamines are known to undergo oxidation to form various products, most notably phenazine (B1670421) derivatives. The oxidation can be carried out using a range of oxidizing agents. For instance, the oxidation of chlorinated 2-aminodiphenylamine (B160148) hydrochlorides has been studied, leading to isomeric phenazine pigments. ias.ac.in The oxidation of o-phenylenediamine itself can be catalyzed by various agents to produce 2,3-diaminophenazine. This transformation is often accompanied by a distinct color change and the product can be fluorescent, a property utilized in the development of chemical sensors.

For this compound, oxidation would be expected to proceed via an oxidative condensation. Two molecules of the diamine could condense to form a substituted dihydrophenazine, which can be further oxidized to the corresponding phenazine. The reaction would likely yield a complex mixture of products due to the unsymmetrical nature of the starting material. The specific oxidizing agent and reaction conditions would determine the final product distribution.

Reduction: The title compound, this compound, is an amine and is already in a reduced state. Therefore, reduction chemistry is primarily relevant to its synthesis. A common synthetic route to aromatic amines is the reduction of the corresponding nitro compounds. masterorganicchemistry.com Thus, this compound would likely be synthesized from a dinitro precursor, such as 1-bromo-2-chloro-4,5-dinitrobenzene.

The reduction of aromatic nitro groups to amines is a well-established transformation in organic chemistry, with numerous reagents available. unimi.itorganic-chemistry.org

Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comunimi.it This method is often clean and high-yielding.

Metal/Acid Reduction: The classic Béchamp reduction uses iron filings in acidic media (e.g., HCl or acetic acid). unimi.it Tin (Sn) or zinc (Zn) in the presence of acid are also effective. masterorganicchemistry.com These methods are robust but can sometimes lead to work-up challenges. sciencemadness.org

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of one nitro group in a dinitro compound, a reaction known as the Zinin reduction. stackexchange.com

The choice of reducing agent would depend on the desired selectivity and the presence of other functional groups in the molecule. For the complete reduction of a dinitro precursor to this compound, catalytic hydrogenation or a metal/acid system would be suitable choices.

Table 3: Common Reagents for the Reduction of Dinitroarenes to Diamines

| Method | Reagents | Comments |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Generally high yields, clean reaction. masterorganicchemistry.comunimi.it |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Classic, robust methods. masterorganicchemistry.comsciencemadness.org |

| Transfer Hydrogenation | Hydrazine (B178648)/Raney Ni | Avoids the use of high-pressure hydrogen gas. sciencemadness.org |

| Sulfide Reduction | Na₂S, (NH₄)₂S, Na₂S₂O₄ | Can be selective for partial reduction. stackexchange.com |

Radical Reactions and Difluoromethylation Methodologies

Radical Reactions: The amino groups in this compound can participate in radical reactions. Aniline (B41778) and its derivatives can be oxidized to form aniline radical cations. ias.ac.in The carbonate radical, for example, has been shown to react with para-substituted anilines to form the corresponding anilino radical. ias.ac.in The reactivity in such reactions is influenced by the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally increasing the reaction rate. ias.ac.in

In the case of this compound, the presence of two amino groups makes the ring highly electron-rich and thus susceptible to attack by electrophilic radicals. beilstein-journals.org The reaction with radicals can lead to various outcomes, including substitution on the aromatic ring or reactions involving the amino groups themselves. Visible light photoredox catalysis is a modern method for generating amine radical cations, which can then undergo a variety of transformations, including conversion to iminium ions or α-amino radicals. beilstein-journals.org These intermediates can then be trapped by nucleophiles or participate in further radical processes.

Difluoromethylation: The difluoromethyl group (-CF₂H) is a valuable substituent in medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl or thiol groups. e-century.us The introduction of this group can be achieved through various methods, many of which involve radical intermediates.

Direct C-H difluoromethylation of arenes and heteroarenes is an area of active research. One approach involves the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring. Reagents such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS) have been developed for the direct difluoromethylation of nitrogen-containing heteroarenes via a radical process. nih.gov The regioselectivity of this reaction is often directed towards electron-poor sites, suggesting a nucleophilic character for the •CF₂H radical generated from this specific reagent. nih.gov However, other difluoromethylating agents can generate electrophilic •CF₂H radicals.

For this compound, difluoromethylation could potentially occur at several positions:

N-Difluoromethylation: The amino groups could be directly difluoromethylated, although this is less common than N-alkylation with other groups.

C-Difluoromethylation: Direct C-H difluoromethylation on the aromatic ring is also a possibility. Given the electron-rich nature of the ring, it would be more susceptible to attack by an electrophilic difluoromethyl radical. The site of attack would be governed by the directing effects of the existing substituents.

Recent methods have also explored the use of fluoroform (CHF₃) as a difluoromethylating agent in continuous flow processes, particularly for the Cα-difluoromethylation of protected α-amino acids. rsc.org While direct difluoromethylation of this compound has not been specifically reported, the existing methodologies for anilines and other aromatic systems provide a framework for how such a transformation might be achieved.

Table 4: Potential Difluoromethylation Strategies

| Method | Reagent | Potential Application |

| Radical C-H Difluoromethylation | Zn(SO₂CF₂H)₂ (DFMS) | Direct functionalization of the aromatic ring. nih.gov |

| Radical Difluoromethylation | Bis(difluoroacetyl) peroxide | Minisci-type alkylation, typically on electron-deficient rings. nih.gov |

| Flow Chemistry | Fluoroform (CHF₃) | Potential for direct C-H or N-H difluoromethylation under specific conditions. rsc.org |

Formation of Heterocyclic Systems from 3 Bromo 6 Chlorobenzene 1,2 Diamine and Derivatives

Benzimidazole (B57391) Synthesis

Benzimidazoles, characterized by a fused benzene (B151609) and imidazole (B134444) ring, are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antiviral properties. nih.govgoogle.com The synthesis of benzimidazole derivatives from 3-Bromo-6-chlorobenzene-1,2-diamine can be achieved through condensation reactions with various reagents.

One common method involves the reaction of the diamine with aldehydes or carboxylic acids. For instance, the reaction with trifluoroacetic acid in the presence of a catalytic amount of concentrated HCl leads to the formation of the corresponding 2-(trifluoromethyl)benzimidazole (B189241) derivative. mdpi.com The reaction proceeds via the formation of an intermediate Schiff base, followed by intramolecular cyclization and dehydration.

Another approach utilizes reagents like cyanogen (B1215507) bromide or carbonyl di-imidazole for the cyclization step. google.com These methods offer advantages such as milder reaction conditions and improved yields compared to traditional techniques. google.com The resulting halogenated benzimidazoles are valuable intermediates for further functionalization, enabling the synthesis of a diverse library of compounds for biological screening.

Table 1: Examples of Benzimidazole Synthesis

| Reactant with this compound | Resulting Benzimidazole Derivative | Reference |

|---|---|---|

| Trifluoroacetic acid | 5-Bromo-6-chloro-2-(trifluoromethyl)-1H-benzimidazole | mdpi.com |

Quinoxaline (B1680401) Derivatives

Quinoxalines, containing a benzene ring fused to a pyrazine (B50134) ring, are another important class of nitrogen-containing heterocycles with applications in medicinal chemistry, including their use as antibiotics and anticancer agents. sid.irsapub.org The synthesis of quinoxaline derivatives from this compound is typically achieved through the condensation reaction with 1,2-dicarbonyl compounds. sid.irsapub.org

The reaction of this compound with glyoxal (B1671930) in ethanol, for instance, yields the corresponding 6-bromo-7-chloroquinoxaline. mdpi.com Similarly, the use of other α-dicarbonyl compounds, such as benzil, leads to the formation of 2,3-disubstituted quinoxaline derivatives. sid.ir The reaction conditions can be varied, with some methods employing catalysts like ammonium (B1175870) heptamolybdate tetrahydrate to achieve higher yields and milder reaction conditions. sid.ir The presence of the bromo and chloro substituents on the benzene ring influences the reactivity and can be exploited for further chemical modifications. mdpi.com

Table 2: Synthesis of Quinoxaline Derivatives

| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Derivative | Reaction Conditions | Reference |

|---|---|---|---|

| Glyoxal | 6-Bromo-7-chloroquinoxaline | Reflux in EtOH | mdpi.com |

Triazole Derivatives and Analogues

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which are of significant interest due to their wide range of applications, including their use as antimicrobial and anticancer agents. nih.govfrontiersin.org The synthesis of triazole derivatives from this compound can be achieved through multi-step reaction sequences.

One synthetic route involves the initial conversion of the diamine to a benzotriazole (B28993) derivative. This can be followed by further reactions to construct the triazole ring. For example, the reaction of a benzotriazole intermediate with other reagents can lead to the formation of fused triazolo-benzimidazole systems.

The synthesis of 1,2,4-triazoles can be achieved through the reaction of the diamine with reagents that provide the remaining carbon and nitrogen atoms of the triazole ring. raco.catresearchgate.net For example, reaction with carbon disulfide and hydrazine (B178648) hydrate (B1144303) can lead to the formation of a triazole-thiol derivative. nih.gov These derivatives can then be further modified to introduce various substituents. nih.gov

Table 3: Synthetic Approaches to Triazole Derivatives

| Triazole Type | General Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Cycloaddition reactions | Azides and alkynes | frontiersin.orgnih.gov |

Pyridopyrimidine Frameworks

The synthesis of pyridopyrimidine frameworks from this compound is a more complex process that involves the construction of a fused pyridine (B92270) and pyrimidine (B1678525) ring system onto the initial benzene ring. These fused heterocyclic systems are of interest in medicinal chemistry due to their potential biological activities. The synthesis would likely involve a multi-step sequence, starting with the formation of a quinoxaline or benzimidazole intermediate, followed by further cyclization reactions to build the pyridopyrimidine core. While direct synthetic routes from the diamine are not extensively documented in the provided search results, the general strategies for synthesizing fused pyridine heterocycles often involve condensation and cyclization reactions. bohrium.com

Other Fused Heterocyclic Architectures

The reactivity of this compound allows for its use in the synthesis of a variety of other fused heterocyclic architectures. bohrium.com For example, reaction with appropriate precursors can lead to the formation of thiazolo[3,2-a]benzimidazoles. nih.gov These reactions often involve the initial formation of a benzimidazole ring, followed by the construction of the fused thiazole (B1198619) ring. The resulting compounds have shown promising biological activities. nih.gov Additionally, the diamine can be a precursor for the synthesis of other complex heterocyclic systems through multi-component reactions or tandem cyclization strategies, offering access to novel molecular scaffolds for drug discovery and materials science. bohrium.comscience.gov

Regioisomeric Product Formation in Cyclization Reactions

In the cyclization reactions of unsymmetrically substituted o-phenylenediamines, such as this compound, the formation of regioisomeric products is a possibility. The regioselectivity of the reaction is influenced by the electronic and steric effects of the substituents on the benzene ring. thieme-connect.de

For example, in the synthesis of quinoxalines from the reaction of an unsymmetrical diamine with an α-oxoaldehyde, two isomeric products can be formed. thieme-connect.de The relative ratio of these isomers depends on the nature of the substituent and its position, which affects the nucleophilicity of the two amino groups. thieme-connect.de Similarly, in the synthesis of benzimidazoles, the choice of reactants and reaction conditions can influence the regiochemical outcome of the cyclization. Careful control of these factors is crucial for the selective synthesis of the desired isomer.

Academic Applications of Heterocyclic Derivatives (e.g., Enzyme Inhibition Studies)

The heterocyclic derivatives synthesized from this compound have found significant applications in academic research, particularly in the field of enzyme inhibition studies. The halogenated benzimidazole and quinoxaline scaffolds are of particular interest as they can serve as precursors for the development of potent inhibitors for various enzymes.

For example, halogenated benzimidazole derivatives have been investigated as inhibitors of protein kinase CK2, a key enzyme involved in cell growth and proliferation. mdpi.com Molecular modeling and experimental studies have shown that the nature and position of the halogen atoms can significantly influence the binding affinity of the inhibitors to the ATP-binding site of the enzyme. mdpi.com Similarly, benzimidazole-chalcone derivatives have been synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines. nih.gov Furthermore, other heterocyclic derivatives have been studied for their potential as acetylcholinesterase and butyrylcholinesterase inhibitors, which are important targets in the treatment of Alzheimer's disease. researchgate.net

Coordination Chemistry and Metal Complexation of 3 Bromo 6 Chlorobenzene 1,2 Diamine

Ligand Properties and Coordination Modes

3-Bromo-6-chlorobenzene-1,2-diamine is expected to primarily function as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on the two adjacent amino groups. This chelation results in the formation of a stable five-membered ring with the metal ion.

The electronic properties of this ligand are significantly influenced by the presence of the bromo and chloro substituents. Both halogens are electron-withdrawing groups due to their high electronegativity, which reduces the electron density on the benzene (B151609) ring and, consequently, on the nitrogen donor atoms. libretexts.org This inductive effect is expected to decrease the basicity of the amino groups compared to unsubstituted ortho-phenylenediamine. libretexts.org A lower basicity of the ligand generally leads to a weaker metal-ligand bond.

The coordination of this compound can lead to various geometries depending on the metal ion, its oxidation state, and the presence of other ligands. Common coordination geometries for transition metal complexes with bidentate ligands include octahedral, square planar, and tetrahedral arrangements. unizin.org

Table 1: Predicted Ligand Properties of this compound

| Property | Predicted Characteristic | Rationale |

| Coordination Mode | Bidentate (N,N-donor) | Presence of two adjacent amino groups capable of chelation. |

| Basicity | Lower than o-phenylenediamine (B120857) | Electron-withdrawing inductive effects of bromo and chloro substituents. libretexts.org |

| Ligand Field Strength | Weaker than o-phenylenediamine | Reduced electron-donating ability of the nitrogen atoms. |

| Steric Hindrance | Minimal additional hindrance | Bromo and chloro substituents are in positions that are not expected to sterically crowd the coordination site. |

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow established methods for the complexation of ortho-phenylenediamine and its derivatives. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent.

A general synthetic route would involve dissolving the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), etc.) and this compound in a solvent such as ethanol, methanol, or a mixture of solvents. The reaction may proceed at room temperature or require heating under reflux to facilitate the formation of the complex. nanobioletters.com The resulting metal complex may precipitate from the solution upon formation or after cooling, and can then be isolated by filtration, washed, and dried.

The stoichiometry of the resulting complex (metal-to-ligand ratio) would depend on the coordination number of the metal ion and the reaction conditions. For a metal ion with a coordination number of six, a 1:3 metal-to-ligand ratio could be expected if the ligand acts as a bidentate donor and no other ligands are present. For square planar or tetrahedral geometries, 1:2 ratios are common.

The electron-withdrawing nature of the bromo and chloro substituents might necessitate slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve complexation compared to the more basic ortho-phenylenediamine.

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes derived from this compound would rely on a combination of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The N-H stretching vibrations of the free diamine ligand would be expected to shift to lower frequencies upon coordination due to the donation of electron density from the nitrogen atoms to the metal, which weakens the N-H bonds. New bands corresponding to metal-nitrogen (M-N) vibrations may also appear in the far-IR region.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion and charge transfer bands. The positions of the d-d absorption bands are indicative of the ligand field splitting energy (Δ), which is influenced by the nature of the ligand. Due to the electron-withdrawing substituents, this compound is expected to be a weaker field ligand than ortho-phenylenediamine, resulting in a smaller Δ and a shift of d-d transitions to longer wavelengths (lower energy).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the aromatic and amine protons of the ligand would be expected to change upon coordination to the metal.

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complex and confirm its stoichiometry.

Table 2: Expected Spectroscopic Features of Metal Complexes

| Spectroscopic Technique | Expected Observation | Information Gained |

| IR Spectroscopy | Shift of N-H stretching bands to lower frequencies. Appearance of M-N stretching bands. | Confirmation of ligand coordination. |

| UV-Vis Spectroscopy | d-d transitions and ligand-to-metal charge transfer (LMCT) bands. | Information on the electronic structure and geometry of the complex. |

| NMR Spectroscopy | Changes in the chemical shifts of ligand protons and carbons. | Structural elucidation of diamagnetic complexes. |

| Mass Spectrometry | Molecular ion peak corresponding to the complex. | Confirmation of molecular formula and stoichiometry. |

Catalytic Applications of Derived Metal Complexes

Transition metal complexes are widely used as catalysts in various organic transformations. nih.gov Complexes derived from ortho-phenylenediamine and its derivatives have shown catalytic activity in reactions such as oxidation, reduction, and cross-coupling reactions.

The electronic properties of the this compound ligand could modulate the catalytic activity of its metal complexes. The electron-withdrawing nature of the halogen substituents would make the metal center more electron-deficient or electrophilic. nih.gov This increased electrophilicity could enhance the catalytic activity in certain reactions, for example, by facilitating the activation of substrates.

Conversely, in reactions where electron donation from the metal center is crucial, such as in some reductive processes, the electron-withdrawing nature of the ligand might decrease the catalytic efficiency. The stability of the metal complex, which is a key factor in catalysis, would also be influenced by the electronic effects of the substituents. A more robust catalyst might be formed due to the specific electronic environment created by the halogenated ligand.

Potential catalytic applications for metal complexes of this compound could be explored in areas such as:

Oxidation reactions: The electron-deficient metal center might be effective in activating oxidizing agents.

Lewis acid catalysis: The increased electrophilicity of the metal center could enhance its Lewis acidity.

Cross-coupling reactions: The electronic tuning of the metal center by the ligand can influence the efficiency and selectivity of these reactions. nih.gov

Further research would be necessary to synthesize and test these complexes to determine their specific catalytic capabilities.

Applications in Advanced Materials Science

Polymer and Specialty Polymer Development

The diamine functionality of 3-Bromo-6-chlorobenzene-1,2-diamine serves as a key reactive site for polymerization reactions, enabling its incorporation into various polymer backbones. The presence of halogen atoms can further enhance the properties of these polymers, leading to the development of specialty materials with tailored characteristics.

One of the primary applications of aromatic diamines is in the synthesis of polyamides . These are high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The polycondensation reaction between a diamine and a diacid chloride is a common method for producing polyamides. google.comgoogle.com In this context, this compound could be reacted with various diacid chlorides to yield novel halogenated polyamides. The incorporation of bromine and chlorine atoms into the polymer chain is a well-known strategy to enhance flame retardancy. mdpi.com

Another significant class of polymers that can be synthesized from o-phenylenediamines are polybenzimidazoles (PBIs) . PBIs are a family of heterocyclic polymers renowned for their exceptional thermal and chemical stability. The synthesis of PBIs typically involves the condensation of a tetra-amine with a dicarboxylic acid or its derivatives. google.com As an o-phenylenediamine (B120857), this compound can be a precursor to substituted benzimidazole (B57391) rings, which can then be polymerized. acs.orgresearchgate.netrasayanjournal.co.ingrowingscience.com The resulting halogenated PBIs would be expected to exhibit not only high thermal stability but also modified solubility and potentially enhanced resistance to certain chemical environments.

The development of such specialty polymers from this compound could lead to materials with a unique combination of properties. The table below illustrates the potential impact of incorporating this halogenated diamine on the properties of resulting polyamides and polybenzimidazoles, based on general principles of polymer chemistry.

| Polymer Type | Potential Monomers | Expected Properties Enhancement from this compound | Potential Applications |

| Polyamide | This compound, Terephthaloyl chloride | Increased flame retardancy, altered solubility, higher thermal stability. mdpi.com | Fire-resistant textiles, high-performance engineering plastics, advanced composites. |

| Polybenzimidazole | This compound, Isophthalic acid | Enhanced thermal stability, improved chemical resistance, modified electronic properties. google.comacs.org | Membranes for fuel cells, protective garments for high-temperature environments, aerospace components. |

Design of Functional Materials

The term "functional materials" refers to materials that possess specific properties or functions beyond their structural role, such as electronic, optical, or magnetic properties. The strategic incorporation of this compound into molecular structures can lead to the creation of novel functional materials.

The presence of both electron-donating amino groups and electron-withdrawing halogen atoms on the benzene (B151609) ring of this compound can create a unique electronic environment. This can be exploited in the design of materials with specific optoelectronic properties. For instance, polymers derived from this diamine could exhibit interesting fluorescence or charge-transport characteristics, making them candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Furthermore, the diamine groups can be used to synthesize more complex heterocyclic systems. For example, reaction with α-dicarbonyl compounds can yield quinoxaline (B1680401) derivatives. These quinoxaline structures are known to be present in various functional materials, including organic semiconductors and fluorescent sensors. The bromo and chloro substituents on the benzene ring would further modulate the electronic properties of these quinoxaline-based materials.

The potential of this compound in the design of functional materials is summarized in the table below, highlighting the relationship between its structural features and the potential functionalities of the resulting materials.

| Functional Material Class | Synthetic Route Involving this compound | Key Structural Features | Potential Functionality |

| Organic Semiconductors | Polymerization into conjugated polymers or synthesis of small molecules. | Halogenated aromatic backbone, potential for extended π-conjugation. | Charge transport (hole or electron), electroluminescence. |

| Fluorescent Materials | Incorporation into fluorescent polymer chains or synthesis of fluorescent dyes. | Electronically modified aromatic system due to halogen and amine groups. | Light emission in specific wavelengths, chemical sensing. |

| High-Refractive-Index Polymers | Incorporation into polymer backbones, particularly with sulfur-containing co-monomers. | High content of heavy atoms (bromine and chlorine). | Manipulation of light for optical applications like lenses and coatings. |

Intermediates in Dyes and Pigment Synthesis

Aromatic diamines have historically been crucial intermediates in the synthesis of a wide array of dyes and pigments. nih.govresearchgate.netresearchgate.net The amino groups serve as reactive handles for diazotization and coupling reactions, which are the cornerstone of azo dye chemistry.

This compound can be diazotized to form a bis-diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols and naphthols, to produce a range of azo dyes. repec.org The color of the resulting dye is influenced by the electronic nature of the substituents on both the diazonium salt and the coupling component. The presence of the bromo and chloro groups on the diamine precursor would be expected to have a bathochromic (deepening of color) or hypsochromic (lightening of color) effect on the final dye, as well as influencing its fastness properties (resistance to fading).

Moreover, o-phenylenediamines can be used to synthesize phenazine-based dyes and pigments. google.com The condensation of this compound with catechols or other suitable precursors could lead to the formation of halogenated phenazine (B1670421) structures. nih.gov Phenazines are a class of heterocyclic compounds known for their intense colors and, in some cases, biological activity. The halogen substituents would likely enhance the stability and alter the hue of the resulting pigments.

The potential of this compound as an intermediate in the synthesis of dyes and pigments is outlined in the table below, with hypothetical examples of resulting colorants.

| Dye/Pigment Class | Synthetic Pathway | Expected Color Range | Potential Properties |

| Azo Dyes | Diazotization of this compound followed by coupling with a naphthol derivative. | Yellow to Red | Good lightfastness and thermal stability due to halogen atoms. nih.gov |

| Phenazine Dyes | Condensation of this compound with a substituted catechol. | Red to Violet | High color strength and potential for use in specialty applications. google.comnih.gov |

| Sulfur Dyes | Heating with sulfur or sodium polysulfide. | Brown to Black | Good wash fastness, suitable for dyeing cellulosic fibers. |

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of the electronic structure of molecules. mpg.de These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity. For 3-Bromo-6-chlorobenzene-1,2-diamine, DFT calculations can elucidate the influence of the bromo, chloro, and diamino substituents on the aromatic ring.

DFT studies on analogous halogenated benzene (B151609) derivatives have demonstrated that the optimized molecular geometry and vibrational frequencies can be accurately predicted. nih.gov For instance, studies on 2-bromo-1,4-dichlorobenzene (B150605) using the B3LYP functional have shown good agreement between calculated and experimental data. researchgate.net Similar calculations for this compound would likely involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. In related compounds like N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine), the HOMO-LUMO gap was determined to be 3.70 eV, providing a measure of its kinetic stability. tandfonline.com For this compound, the electron-donating amino groups and the electron-withdrawing halogen atoms would significantly influence the energies of these frontier orbitals.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. This map visualizes the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. tandfonline.com For this compound, the amino groups would be expected to be regions of high negative potential (nucleophilic), while the hydrogen atoms of these groups and the regions around the halogen atoms might show positive potential (electrophilic).

Table 1: Exemplary Predicted Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, a target for incoming electrons. |

| HOMO-LUMO Gap | 4.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical values for similar halogenated aniline (B41778) derivatives. Actual values would require specific DFT calculations.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in medicinal chemistry for predicting the interaction of a small molecule, like this compound, with a biological target, such as a protein or enzyme. For instance, in a study of novel antidepressant compounds, molecular docking was used to understand their binding affinity towards monoamine oxidase isoforms. nih.gov

In the context of this compound, derivatives could be docked into the active sites of various enzymes to explore their potential as inhibitors. For example, benzimidazole (B57391) derivatives, which share structural similarities, have been investigated as opioid receptor ligands. wikipedia.org A docking study would involve preparing the 3D structure of the ligand and the target protein, and then using a scoring function to rank the different binding poses based on their predicted binding affinity. The results could reveal key interactions, such as hydrogen bonds between the amino groups of the ligand and amino acid residues in the protein's active site. nih.gov

Molecular dynamics (MD) simulations can further investigate the stability of the ligand-protein complex over time. nih.gov Starting from a docked pose, an MD simulation would solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. Analysis of this trajectory can confirm the stability of the binding mode and identify any conformational changes in the protein or ligand upon binding.

Prediction of Reactivity and Selectivity

Computational methods can also predict the reactivity and selectivity of a molecule. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. researchgate.net For halogenated compounds, QSAR models have been developed to predict their interaction with biological targets like transthyretin. nih.gov

For this compound, QSAR studies could be employed to predict its potential toxicity or other biological activities based on molecular descriptors. These descriptors, which can be calculated from the molecular structure, include electronic, steric, and lipophilic properties. A study on aniline derivatives used descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) and electrophilicity to model their lipophilicity. nih.gov

Reactivity indices derived from DFT, such as Fukui functions and local softness, can predict the most likely sites for electrophilic or nucleophilic attack. For this compound, these indices would likely indicate that the carbon atoms ortho and para to the amino groups are the most susceptible to electrophilic attack, while the amino groups themselves are the primary nucleophilic centers.

Spectroscopic Property Predictions

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. The prediction of NMR chemical shifts has become increasingly accurate, aiding in the structural elucidation of complex molecules. github.iofrontiersin.org For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing the predicted spectrum with an experimental one can help confirm the compound's structure.

Similarly, the vibrational frequencies corresponding to the IR and Raman active modes can be calculated using DFT. nih.gov These calculations can help in the assignment of the peaks in the experimental spectra. For example, the characteristic N-H stretching frequencies of the amino groups and the C-Br and C-Cl stretching frequencies would be predicted.

Table 2: Exemplary Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-NH₂) | 138.5 |

| C2 (C-NH₂) | 142.1 |

| C3 (C-Br) | 115.3 |

| C4 (C-H) | 120.8 |

| C5 (C-H) | 125.4 |

| C6 (C-Cl) | 128.9 |

Note: These are illustrative values. Actual chemical shifts depend on the specific computational method and solvent effects.

Structural Conformation Analysis

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For flexible molecules, this can be a complex task. For this compound, the primary sources of conformational flexibility are the rotation of the amino groups and potential out-of-plane distortions of the benzene ring.

Computational methods, such as potential energy surface scans, can be used to explore the conformational space. By systematically rotating the dihedral angles associated with the amino groups, the energy of the molecule can be calculated at each step, revealing the most stable orientations. Studies on vicinal difluoroalkanes have shown how stereochemistry influences the preferred conformation, with different isomers favoring either extended or bent structures. mdpi.com Similarly, the interplay of steric hindrance between the bulky bromine and chlorine atoms and the amino groups, along with potential intramolecular hydrogen bonding, will dictate the preferred conformation of this compound. The vicinal diamine motif is a key structural element in many biologically active compounds, and understanding its conformational preferences is crucial. nih.govresearchgate.net

Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Bromo-6-chlorobenzene-1,2-diamine, ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic region would show signals corresponding to the two protons on the benzene (B151609) ring, with their chemical shifts and coupling constants being influenced by the positions of the bromine, chlorine, and two amine substituents. Similarly, ¹³C NMR would identify the number of non-equivalent carbon atoms in the molecule, including the six carbons of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₆BrClN₂), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion would be highly characteristic, showing the distinct signatures of the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), which would confirm the presence of these halogens in the molecule.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for assessing the purity of a compound and for separating it from impurities or other components in a mixture. In the analysis of this compound, a reversed-phase HPLC or UPLC method would typically be developed. This would involve optimizing parameters such as the column type, mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and flow rate to achieve a sharp, symmetrical peak for the compound. The retention time of the peak would be a key characteristic for its identification under specific chromatographic conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include N-H stretching vibrations for the primary amine groups, typically appearing in the region of 3300-3500 cm⁻¹. C-N stretching vibrations and C=C stretching vibrations of the aromatic ring would also be present, along with bands in the fingerprint region corresponding to the C-Br and C-Cl stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound, with its substituted benzene ring, would be expected to absorb UV light. The spectrum would show one or more absorption maxima (λmax), and the positions and intensities of these peaks are characteristic of the compound's electronic structure.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages for this compound would be compared to the theoretical values calculated from its molecular formula, C₆H₆BrClN₂. A close match between the experimental and theoretical values serves as a crucial confirmation of the compound's elemental composition and purity.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Pathways

Future synthetic strategies may draw inspiration from methodologies used for analogous structures. For example, the synthesis of 1-bromo-3-chlorobenzene (B44181) can be achieved through a sequence involving the nitration of chlorobenzene, reduction of the nitro group, diazotization, and subsequent Sandmeyer reaction with Cu2Br2. doubtnut.com Adapting such established sequences could provide new avenues to the target diamine. The emphasis will be on developing pathways that are not only high-yielding but also environmentally benign, minimizing waste and the use of hazardous reagents.

Development of Highly Selective Catalytic Transformations

The bromine and chlorine atoms on the benzene (B151609) ring, along with the two amino groups, provide multiple sites for chemical reactions. A significant area of future research lies in the development of highly selective catalytic transformations that can functionalize one specific site without affecting the others. This regioselectivity is crucial for building complex molecules with precise architectures.

Research into catalytic systems will be paramount. For example, the use of phase-transfer catalysts has been shown to be effective in amination reactions of related chloro-substituted heteroaromatics, nearly doubling reaction yields in some cases. researchgate.net Similarly, Lewis acids like titanium tetrachloride (TiCl4) have been successfully employed to promote intramolecular Friedel-Crafts reactions in the synthesis of phenanthrenequinones. researchgate.net Future work will likely explore a wider range of catalysts, including transition metal complexes and organocatalysts, to achieve unprecedented levels of selectivity in reactions involving 3-Bromo-6-chlorobenzene-1,2-diamine. This includes selective C-H activation, cross-coupling reactions at the C-Br or C-Cl bond, and selective N-functionalization.

Design of Next-Generation Heterocyclic Architectures with Tunable Properties

The 1,2-diamine functionality is a classic precursor for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles. Future research will leverage this compound to create next-generation heterocyclic architectures with finely tuned electronic and photophysical properties. The bromo and chloro substituents serve as valuable handles for post-synthetic modification, allowing for the systematic alteration of the final molecule's characteristics.

These heterocycles are building blocks for pharmaceutically relevant molecules and advanced materials. researchgate.net For instance, derivatives of phenanthro[9,10-d]imidazole have been investigated for their chromotropic properties. researchgate.net A key research direction will be to exploit the synthetic versatility of the diamine to produce novel fused heterocyclic systems. By carefully selecting reaction partners and conditions, chemists can design molecules with specific applications in mind, such as organic light-emitting diodes (OLEDs), chemical sensors, or bioactive agents. The ability to create conformationally restricted derivatives with significantly increased quantum yields has been demonstrated in related systems, validating the potential of this synthetic approach for creating materials with enhanced performance. researchgate.net

Advanced Ligand Design in Coordination Chemistry

The field of coordination chemistry offers fertile ground for the application of ligands derived from this compound. The condensation of the diamine with various carbonyl compounds can produce a range of di-imine or bis(benzimidazole) ligands with unique steric and electronic profiles, dictated by the halogen substituents.

A compelling example of this potential is the use of a related derivative to create a fluorine-free ligand for a sky-blue phosphorescent cyclometalated platinum complex. researchgate.net This complex, BzpPtDpm, exhibited phosphorescence at the same wavelength as its fluorinated analogue, demonstrating that strategic ligand design can achieve desired photophysical properties without relying on fluorination. researchgate.net Future research will focus on designing advanced ligands that can coordinate with a variety of metal centers (e.g., iridium, ruthenium, copper) to form complexes with tailored catalytic, photoluminescent, or magnetic properties. The halogen atoms can be used to modulate the ligand field strength and the stability of the resulting coordination complexes, or they can serve as sites for further functionalization to build intricate, multicomponent supramolecular assemblies.

Integration of Computational and Experimental Methodologies for Predictive Research

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating materials discovery. Future research on this compound and its derivatives will increasingly rely on this integrated approach. Theoretical calculations can provide invaluable insights into reaction mechanisms and predict the properties of yet-to-be-synthesized molecules.

For example, theoretical work on the reaction of related azaheteroaryl-chlorides suggests that the mechanistic pathway can exist on a "continuum between stepwise [addition-elimination] and concerted" processes, a detail that is crucial for reaction optimization. researchgate.net Computational tools can also be used to predict physical properties. As shown in the table below, collision cross-section (CCS) values, which relate to a molecule's size and shape in the gas phase, have been predicted for various isomers of bromo-chlorobenzene-1,2-diamine using computational methods. uni.luuni.luuni.lu This data can aid in the identification and characterization of these compounds in complex mixtures using techniques like ion mobility-mass spectrometry. By using computational models to screen potential candidates and predict their properties before committing to lab-based synthesis, researchers can focus their efforts on the most promising targets, saving time and resources.

| Compound | Molecular Formula | Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|---|---|

| 3-bromo-5-chlorobenzene-1,2-diamine | C6H6BrClN2 | [M+H]+ | 220.94757 | 135.9 |

| 4-bromo-3-chlorobenzene-1,2-diamine | C6H6BrClN2 | [M+H]+ | 220.94757 | 135.9 |

| 5-bromo-3-chlorobenzene-1,2-diamine | C6H6BrClN2 | [M+H]+ | 220.94757 | 135.9 |

| 3-bromo-5-chlorobenzene-1,2-diamine | C6H6BrClN2 | [M+Na]+ | 242.92951 | 149.4 |

| 4-bromo-3-chlorobenzene-1,2-diamine | C6H6BrClN2 | [M+Na]+ | 242.92951 | 149.4 |

| 5-bromo-3-chlorobenzene-1,2-diamine | C6H6BrClN2 | [M+Na]+ | 242.92951 | 149.4 |

Q & A

Synthesis and Optimization

Basic: What are the standard protocols for synthesizing 3-Bromo-6-chlorobenzene-1,2-diamine with high purity? Methodological Answer: A common approach involves sequential halogenation of 1,2-phenylenediamine precursors. First, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C. Subsequent chlorination at the 6-position may employ CuCl₂ as a catalyst under mild heating (40–60°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity. Monitor reaction progress using TLC and confirm regioselectivity via H NMR (e.g., coupling patterns for adjacent amine groups) .

Advanced: How can regioselective bromination and chlorination be controlled in diamine precursors to minimize isomer formation? Methodological Answer: Regioselectivity is influenced by steric and electronic effects. Computational modeling (DFT) predicts electron density distribution in the aromatic ring, guiding halogenation sites. For bromination, directing groups (e.g., –NH₂) enhance ortho/para substitution, but steric hindrance from bulky substituents may favor meta positions. Chlorination can be tuned using Lewis acids (e.g., FeCl₃) to stabilize transition states. Experimental validation via single-crystal X-ray diffraction or NOESY NMR is recommended to confirm regiochemistry. Contradictions in literature yields (e.g., 60–85%) often stem from solvent polarity or catalyst loading variations .

Analytical Characterization

Basic: Which analytical techniques are most effective for confirming the structure of this compound? Methodological Answer:

- NMR Spectroscopy : H NMR (DMSO-d₆) shows distinct singlet peaks for –NH₂ protons (δ 5.2–5.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms halogen substitution via deshielding effects.

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities. ESI-MS in positive mode should display [M+H]⁺ at m/z 235.

- Elemental Analysis : Validate C, H, N, Br, and Cl percentages within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic exchange? Methodological Answer: Tautomerism between amine and imine forms (e.g., in polar solvents) broadens NMR signals. Use low-temperature NMR (−40°C in CD₂Cl₂) to slow exchange rates. Deuterated solvents with low polarity (e.g., CDCl₃) reduce tautomerization. Complementary techniques like IR spectroscopy (N–H stretches at 3300–3500 cm⁻¹) and X-ray crystallography provide definitive structural assignments. For ambiguous cases, compare with synthesized reference standards or employ 2D NMR (HSQC, HMBC) to trace connectivity .

Stability and Safety

Basic: What are the recommended handling and storage conditions for this compound? Methodological Answer:

- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at −20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation.

- Handling : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid contact with acids/bases to prevent exothermic decomposition. First-aid protocols for skin exposure include immediate washing with soap/water and medical consultation for rashes .

Advanced: How does the compound’s stability change under catalytic reaction conditions (e.g., coupling reactions)? Methodological Answer: The diamine’s –NH₂ groups are susceptible to oxidation under Pd-catalyzed conditions. Add antioxidants (e.g., BHT) or use degassed solvents to stabilize the substrate. Monitor decomposition via GC-MS for bromobenzene byproducts. Thermal gravimetric analysis (TGA) shows stability up to 150°C, but catalytic surfaces (e.g., Pd/C) lower decomposition thresholds. Optimize reaction times (<2 hours) and temperatures (<80°C) to minimize degradation .

Impurity Analysis and Byproduct Control

Basic: What are common impurities in synthesized this compound, and how are they removed? Methodological Answer:

- Impurities : Unreacted dihalobenzenes, regioisomers (e.g., 4-Bromo-6-chloro derivatives), or oxidation byproducts (e.g., quinoxaline).

- Removal : Fractional crystallization (ethanol/water, 3:1 v/v) isolates the target compound. HPLC with a chiral column resolves enantiomeric impurities. Confirm purity via melting point analysis (mp 120–123°C) .

Advanced: What mechanistic insights explain byproduct formation during halogenation? Methodological Answer: Competitive electrophilic substitution pathways lead to regioisomers. Kinetic control (low temperature, short reaction times) favors meta-bromination, while thermodynamic control (prolonged heating) may shift to para positions. Byproducts like dibrominated species form via excess NBS. Computational studies (e.g., Hirshfeld charge analysis) predict reactive sites, guiding stoichiometric adjustments. Use in situ monitoring (Raman spectroscopy) to terminate reactions at optimal conversion .

Computational and Mechanistic Studies

Advanced: How can DFT calculations predict the reactivity of this compound in cross-coupling reactions? Methodological Answer: DFT models (B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. Fukui indices identify reactive –NH₂ sites for functionalization. Compare activation energies for possible pathways (e.g., Buchwald-Hartwig vs. Ullmann coupling). Validate predictions with kinetic isotope effects (KIE) or Hammett plots. Contradictions between computed and experimental yields often arise from solvent effects not modeled in gas-phase calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.